p38 MAP Kinase Inhibitor III

説明

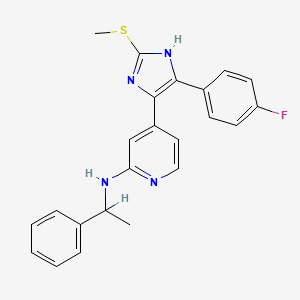

Structure

3D Structure

特性

IUPAC Name |

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPWQNBKEIVYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336897 | |

| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549505-65-9 | |

| Record name | ML-3403 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-3403 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of p38 MAP Kinase Inhibitor III

For Researchers, Scientists, and Drug Development Professionals

Abstract

p38 Mitogen-Activated Protein (MAP) Kinase Inhibitor III is a potent and selective small molecule inhibitor of p38 MAP kinase, a key enzyme in the cellular response to inflammatory cytokines and environmental stress. This technical guide provides a comprehensive overview of the inhibitor's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows. The information is intended to support researchers and professionals in drug development in their understanding and potential application of this compound.

Introduction to p38 MAP Kinase and its Role in Cellular Signaling

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in intracellular signaling cascades. These pathways are activated by a wide range of extracellular stimuli, including inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as environmental stresses like osmotic shock and ultraviolet irradiation. Upon activation, p38 MAP kinases phosphorylate a variety of downstream targets, including transcription factors and other kinases, leading to cellular responses such as inflammation, apoptosis, and cell differentiation. The p38α isoform is the most extensively studied and is a significant target for the development of anti-inflammatory therapeutics.

Mechanism of Action of p38 MAP Kinase Inhibitor III

This compound, with the CAS number 581098-48-8, is a cell-permeable compound that functions as a potent, selective, and reversible inhibitor of p38 MAP kinase.[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to the p38α isoform.[1][2] By occupying the ATP-binding pocket of the enzyme, the inhibitor prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2]

Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of intervention by this compound.

References

An In-depth Technical Guide to the p38 MAP Kinase Signaling Pathway and its Inhibition by p38 MAP Kinase Inhibitor III

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] This pathway plays a pivotal role in cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[1][3] The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[4][5] Of these, p38α is the most extensively studied isoform and a key target for therapeutic intervention in a range of diseases, particularly those with an inflammatory component.[6]

Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous conditions, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain cancers.[7] Consequently, the development of potent and selective inhibitors of p38 MAPK is an area of intense research. This technical guide provides a comprehensive overview of the p38 MAPK signaling cascade and focuses on a specific ATP-competitive inhibitor, p38 MAP Kinase Inhibitor III.

The p38 MAP Kinase Signaling Pathway

The activation of p38 MAPK occurs through a tiered kinase cascade.[5] Extracellular stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors (e.g., UV radiation, osmotic shock), activate MAP Kinase Kinase Kinases (MAP3Ks or MKKKs).[1][8] These MAP3Ks then phosphorylate and activate MAP Kinase Kinases (MAP2Ks or MKKs), primarily MKK3 and MKK6.[3][5] MKK3 and MKK6, in turn, dually phosphorylate p38 MAPK on conserved threonine (Thr180) and tyrosine (Tyr182) residues within its activation loop, leading to its full activation.[4]

Once activated, p38 MAPK phosphorylates a multitude of downstream substrates, including other protein kinases and transcription factors.[4][8] Key downstream protein kinases include MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2) and Mitogen- and Stress-Activated Kinase 1/2 (MSK1/2).[1] Important transcription factor substrates include Activating Transcription Factor 2 (ATF2), Myocyte Enhancer Factor 2 (MEF2), and p53.[4] The phosphorylation of these downstream targets ultimately orchestrates the cellular response to the initial stimulus, often leading to the production of pro-inflammatory cytokines and other mediators of inflammation.[9]

This compound: A Potent ATP-Competitive Inhibitor

This compound is a cell-permeable methylsulfanylimidazole compound that functions as a potent, selective, reversible, and ATP-competitive inhibitor of p38 MAP kinase.[7][10] Its inhibitory action is primarily directed at the p38α isoform.[7] By competing with ATP for binding to the kinase, this inhibitor effectively blocks the phosphorylation of downstream substrates, thereby suppressing the inflammatory cascade.[7]

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound.

| Target | IC50 | Assay Type |

| p38α MAP Kinase | 0.38 µM | Enzymatic Assay |

| p38 MAP Kinase | 0.9 µM | In vitro Kinase Assay |

| TNF-α Release | 0.044 µM | LPS-stimulated human PBMC |

| TNF-α Release | 0.16 µM | LPS-stimulated human PBMC |

| IL-1β Release | 0.039 µM | LPS-stimulated human PBMC |

| IL-1β Release | 0.37 µM | LPS-stimulated human PBMC |

| Table 1: In Vitro Inhibitory Activity of this compound.[7][9][10][11][12][13] |

| Parameter | Value | Animal Model |

| ED50 (TNF-α release) | 1.33 mg/kg | Mouse |

| Table 2: In Vivo Efficacy of this compound.[7][10][13] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of p38 MAPK inhibitors. The following sections provide representative protocols for key experiments used to characterize this compound.

In Vitro p38α Kinase Assay (Luminescent)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.

Materials:

-

Recombinant human p38α enzyme

-

ATF-2 (p38 substrate)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a 384-well plate, add 1 µl of the inhibitor solution or vehicle (e.g., 5% DMSO).[8]

-

Add 2 µl of diluted p38α enzyme to each well.[8]

-

Add 2 µl of a substrate/ATP mixture containing ATF-2 and ATP at their desired final concentrations.[8]

-

Incubate the plate at room temperature for 60 minutes.[8]

-

Add 5 µl of ADP-Glo™ Reagent and incubate for an additional 40 minutes at room temperature.[8]

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[8]

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based LPS-Induced Cytokine Release Assay (ELISA)

This assay evaluates the inhibitory effect of a compound on p38 MAPK signaling within a cellular context by measuring the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Human TNF-α and IL-1β ELISA kits

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

-

ELISA plate reader

Procedure:

-

Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of 2.5 x 10^5 cells/well in complete RPMI 1640 medium.[3]

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.[8]

-

Stimulate the cells with LPS (e.g., 1 µg/ml final concentration) to induce cytokine production.[3]

-

Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.[3][8]

-

After incubation, centrifuge the plate and collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-1β in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine release for each inhibitor concentration compared to the LPS-stimulated vehicle control and determine the IC50 values.

Western Blot Analysis of p38 MAPK Phosphorylation

This method is used to assess the phosphorylation status of p38 MAPK, providing a direct measure of its activation and the inhibitory effect of a compound on this process.

Materials:

-

Cell line responsive to p38 activation (e.g., HeLa, A549)

-

p38 MAPK activator (e.g., Anisomycin, UV radiation)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound or vehicle for 1-2 hours.[4]

-

Stimulate the cells with a p38 activator for the appropriate duration (e.g., Anisomycin for 30 minutes).[4]

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[4]

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[4]

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[4]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[4]

-

Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.[4]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

-

Quantify the band intensities to determine the relative levels of phosphorylated p38 MAPK.

Conclusion

The p38 MAP kinase signaling pathway is a central mediator of inflammatory and stress responses, making it a prime target for therapeutic intervention in a host of human diseases. This compound has demonstrated potent and selective inhibition of this pathway, particularly the p38α isoform, through an ATP-competitive mechanism. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and other p38 MAPK inhibitors. A thorough understanding of the signaling cascade and the methodologies to assess its modulation are crucial for advancing the development of novel anti-inflammatory and anti-cancer therapies.

References

- 1. promega.com [promega.com]

- 2. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proinflammatory cytokine release assay [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound The this compound, also referenced under CAS 581098-48-8, controls the biological activity of p38 MAP Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 581098-48-8 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. benchchem.com [benchchem.com]

- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 12. (S)-p38 MAPK Inhibitor III - Immunomart [immunomart.com]

- 13. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of p38 MAP Kinase Inhibitor III in Inflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of p38 mitogen-activated protein kinase (MAPK) Inhibitor III and its role in the inflammatory cascade. We will explore the core signaling pathway, the inhibitor's mechanism of action, quantitative efficacy data, and detailed experimental protocols.

The p38 MAPK Pathway: A Central Regulator of Inflammation

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors.[1][2] This pathway is a key player in orchestrating the production of pro-inflammatory mediators, making it a significant target for anti-inflammatory therapies.[3][4] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most extensively studied and implicated isoform in inflammatory processes.[1][5][6]

Activation of the p38 MAPK pathway follows a three-tiered kinase cascade:

-

MAPK Kinase Kinase (MAP3K): Upon stimulation, various MAP3Ks are activated.

-

MAPK Kinase (MKK): These MAP3Ks then phosphorylate and activate MKK3 and MKK6.[7]

-

p38 MAPK: Activated MKK3/6 dually phosphorylates p38 MAPK on specific threonine and tyrosine residues, leading to its activation.[1]

Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors.[1][2] This ultimately leads to the increased expression and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which amplify and sustain the inflammatory response.[1][5]

Caption: The p38 MAPK signaling pathway in inflammation.

p38 MAP Kinase Inhibitor III: Mechanism of Action

This compound, also identified as ML3403, is a cell-permeable, potent, and selective inhibitor of p38 MAP kinase.[8][9] It functions as a reversible, ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of its downstream substrates.[9] By blocking the kinase activity of p38, particularly the p38α isoform, the inhibitor effectively disrupts the signaling cascade that leads to the production of inflammatory cytokines.[9] This targeted inhibition makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[4][10]

References

- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. p38 MAPK inhibitors attenuate pro-inflammatory cytokine production and the invasiveness of human U251 glioblastoma cells | springermedicine.com [springermedicine.com]

- 7. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. This compound [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

p38 MAP Kinase Inhibitor III: A Technical Guide for Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of p38 MAP Kinase Inhibitor III, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, and its relevance to Alzheimer's disease (AD) research. This document outlines the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to p38 MAPK in Alzheimer's Disease

The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] In the context of Alzheimer's disease, the p38 MAPK pathway is implicated in several key pathological processes, including neuroinflammation, amyloid-beta (Aβ) induced toxicity, and tau protein hyperphosphorylation.[1][2][3] Activated p38 MAPK is found in the brains of AD patients and is associated with the production of pro-inflammatory cytokines by microglia and astrocytes, which contributes to neuronal damage.[2][4][5][6] Furthermore, p38 MAPK can directly phosphorylate tau protein, contributing to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[3] Given its central role in AD pathogenesis, inhibition of p38 MAPK represents a promising therapeutic strategy.[1][2]

This compound: A Profile

This compound, also known as ML3403, is a cell-permeable, potent, selective, reversible, and ATP-competitive inhibitor of p38α MAP kinase.[4] Its selectivity and in vivo suitability make it a valuable tool for investigating the role of p38α MAPK in Alzheimer's disease models.

Quantitative Data

The following tables summarize the key in vitro inhibitory activities of this compound.

| Target | IC50 | Assay Conditions |

| p38α MAP Kinase | 380 nM | In vitro kinase assay |

| Cytokine Release Inhibition (Human PBMCs) | IC50 | Stimulant |

| TNF-α | 160 nM | Lipopolysaccharide (LPS) |

| IL-1β | 39 nM | Lipopolysaccharide (LPS) |

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of the p38 MAPK signaling pathway in the molecular pathology of Alzheimer's disease. Environmental stressors and inflammatory cytokines activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38 MAPK. Activated p38 then contributes to neuroinflammation and tau hyperphosphorylation.

References

- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

p38 MAP Kinase Inhibitor III: A Technical Guide to its Role in Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress.[1][] Activation of this pathway plays a pivotal role in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[3][4] As such, the p38 MAPK pathway has emerged as a key therapeutic target for a range of inflammatory diseases.[1][5] p38 MAP Kinase Inhibitor III is a potent and selective, ATP-competitive inhibitor of p38 MAPK, demonstrating significant effects on the release of key inflammatory mediators.[6][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on cytokine release, and detailed experimental protocols for its evaluation.

Mechanism of Action: The p38 MAPK Signaling Pathway

The p38 MAPK cascade is a multi-tiered signaling pathway that amplifies extracellular signals into a cellular response. The pathway is initiated by various stimuli, including inflammatory cytokines (e.g., TNF-α and IL-1β) and cellular stressors like lipopolysaccharide (LPS).[8] These stimuli activate upstream MAPK kinases (MAPKKs or MKKs), primarily MKK3 and MKK6, which in turn dually phosphorylate and activate p38 MAPK.[8] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to the increased transcription and translation of pro-inflammatory cytokine genes.[3][9]

This compound exerts its effect by competitively binding to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream targets and inhibiting the subsequent inflammatory cascade.

Data Presentation: In Vitro Inhibitory Activity

This compound has been demonstrated to be a potent inhibitor of both the p38 MAPK enzyme and the release of pro-inflammatory cytokines in cellular assays. The following tables summarize the available quantitative data.

| Target | IC50 (nM) | Assay Conditions |

| p38α MAPK | 380 | In vitro kinase assay |

| Cytokine | IC50 (nM) | Cell Type | Stimulus |

| TNF-α | 160 | Human PBMC | LPS |

| IL-1β | 39 | Human PBMC | LPS |

| IL-6 | Data not available | - | - |

| IL-8 | Data not available | - | - |

Experimental Protocols

The following is a detailed methodology for a key in vitro experiment to assess the effect of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs).

Assay for Inhibition of LPS-Induced Cytokine Release in Human PBMCs

1. Materials and Reagents:

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Inhibitor: this compound (e.g., from Sigma-Aldrich or MedchemExpress), prepared as a stock solution in DMSO.

-

Stimulus: Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

-

Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

-

Reagents for Cell Isolation: Ficoll-Paque PLUS, Phosphate Buffered Saline (PBS).

-

Assay Plate: Sterile 96-well flat-bottom cell culture plates.

-

Cytokine Quantification: ELISA kits for human TNF-α, IL-1β, IL-6, and IL-8.

2. PBMC Isolation:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the buffy coat layer containing PBMCs and transfer to a new centrifuge tube.

-

Wash the PBMCs by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.

-

Resuspend the PBMC pellet in complete RPMI 1640 medium.

-

Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

3. Experimental Procedure:

-

Adjust the PBMC suspension to a final concentration of 1 x 106 cells/mL in complete RPMI 1640 medium.

-

Seed 100 µL of the cell suspension (1 x 105 cells) into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

-

Add 50 µL of the diluted inhibitor or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

-

Pre-incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.

-

Prepare a working solution of LPS in complete RPMI 1640 medium. A final concentration of 10-100 ng/mL is typically effective for stimulating cytokine release.

-

Add 50 µL of the LPS solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

4. Cytokine Quantification:

-

After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the cell-free supernatant from each well.

-

Quantify the concentration of TNF-α, IL-1β, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

5. Data Analysis:

-

Generate a standard curve for each cytokine using the recombinant standards provided in the ELISA kits.

-

Calculate the concentration of each cytokine in the experimental samples by interpolating from the standard curve.

-

Determine the percentage inhibition of cytokine release for each concentration of the inhibitor compared to the LPS-stimulated vehicle control.

-

Calculate the IC50 value for each cytokine by plotting the percentage inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Conclusion

This compound is a valuable research tool for investigating the role of the p38 MAPK pathway in inflammation. Its potent inhibitory effect on the release of key pro-inflammatory cytokines such as TNF-α and IL-1β underscores the therapeutic potential of targeting this pathway. The provided experimental protocol offers a robust framework for researchers to further explore the immunomodulatory effects of this and other p38 MAPK inhibitors. Further investigation is warranted to fully characterize its inhibitory profile against a broader range of cytokines, including IL-6 and IL-8, in various cellular contexts. This will provide a more comprehensive understanding of its potential applications in the development of novel anti-inflammatory therapies.

References

- 1. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound [sigmaaldrich.com]

- 8. p38 Inhibitors Products: R&D Systems [rndsystems.com]

- 9. p38 MAPK Is a Major Regulator of Amyloid Beta-Induced IL-6 Expression in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Targets of p38 MAP Kinase Inhibitor III

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of p38 MAP Kinase Inhibitor III, a potent and cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The document details the inhibitor's primary cellular targets, mechanism of action, and its effects on downstream signaling events, particularly the inhibition of pro-inflammatory cytokine production. Quantitative data on its inhibitory activity are presented in structured tables for clarity. Furthermore, detailed experimental protocols for key assays relevant to the study of this inhibitor are provided, along with visual representations of signaling pathways and experimental workflows to facilitate understanding and experimental design.

Introduction to p38 MAP Kinase and its Role in Cellular Signaling

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., osmotic shock, UV radiation), and growth factors.[1][2] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[1][3] Activation of the p38 MAPK pathway is a key regulatory mechanism in various cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[2][4]

The canonical activation of p38 MAPK involves a three-tiered kinase cascade. Upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, dually phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180 and Tyr182) within its activation loop.[5] Once activated, p38 MAPK phosphorylates a diverse range of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2) and transcription factors such as activating transcription factor 2 (ATF2) and myocyte enhancer factor 2C (MEF2C).[6] This signaling cascade ultimately leads to the regulation of gene expression and cellular responses. Given its central role in the inflammatory response, the p38 MAPK pathway is a significant target for the development of therapeutic agents for inflammatory diseases.[3]

This compound: An Overview

This compound, also known by the alternate name ML3403, is a potent, selective, and cell-permeable small molecule inhibitor of p38 MAP kinase.[1][4] Its chemical formula is C₂₃H₂₁FN₄S, and it has a molecular weight of 404.50 g/mol .[1] The CAS number for this compound is 581098-48-8.[1]

Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor.[4] It binds to the ATP-binding pocket of p38 MAP kinase, thereby preventing the phosphorylation of its downstream substrates and effectively blocking the propagation of the signaling cascade.[4]

Cellular Targets and In Vitro/In Vivo Activity

The primary cellular target of this compound is the p38α isoform of the p38 MAP kinase family.[4] Its inhibitory activity has been quantified in various in vitro and in vivo assays.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been determined against its primary kinase target and in cell-based assays measuring the inhibition of pro-inflammatory cytokine release.

| Target/Assay | Parameter | Value | Reference |

| p38α MAP Kinase | IC₅₀ | 0.38 µM | [4] |

| p38 MAP Kinase (general) | IC₅₀ | 0.9 µM | [2] |

| IL-1β Release (Human PBMC) | IC₅₀ | 0.039 µM | [4] |

| TNF-α Release (Human PBMC) | IC₅₀ | 0.16 µM | [4] |

| IL-1β Release (general) | IC₅₀ | 0.37 µM | [2] |

| TNF-α Release (general) | IC₅₀ | 0.044 µM | [2] |

| TNF-α Release (in vivo, mouse) | ED₅₀ | 1.33 mg/kg | [4] |

Table 1: Summary of quantitative data for this compound.

Signaling Pathways and Experimental Workflows

Visualizing the p38 MAPK signaling pathway and the workflow of common experimental procedures is crucial for understanding the context of the inhibitor's action and for designing new experiments.

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Caption: A typical workflow for Western blot analysis of p38 MAPK phosphorylation.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

In Vitro p38α Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against the p38α isoform.

Materials:

-

Recombinant active p38α kinase

-

ATF2 (or other suitable substrate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound (in DMSO)

-

Phosphocellulose paper (e.g., P81)

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the desired concentration of this compound (or DMSO vehicle control), and the substrate (e.g., ATF2).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (to a final concentration of ~10 µM, with a specific activity of ~500 cpm/pmol).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.

-

Wash once with acetone (B3395972) and allow the paper to air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by plotting inhibitor concentration versus percentage inhibition.

Cellular Assay for Inhibition of Cytokine Release (Human PBMCs)

This protocol outlines a method to assess the potency of this compound in a more physiologically relevant cellular context.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound (in DMSO).

-

Human TNF-α and IL-1β ELISA kits.

-

96-well cell culture plates.

Procedure:

-

Seed PBMCs in a 96-well plate at a density of approximately 2 x 10⁵ cells/well in RPMI-1640 medium.

-

Pre-treat the cells with various concentrations of this compound or DMSO vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce cytokine production. Include an unstimulated control group.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate at 1,200 rpm for 10 minutes to pellet the cells.

-

Carefully collect the supernatant.

-

Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine release for each inhibitor concentration relative to the LPS-stimulated vehicle control and determine the IC₅₀ values.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol is for the semi-quantitative analysis of the phosphorylation status of p38 MAPK in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., THP-1, HeLa).

-

Cell culture medium and supplements.

-

p38 MAPK activator (e.g., anisomycin, sorbitol, or LPS).

-

This compound (in DMSO).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes and transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Plate cells and allow them to adhere or grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or DMSO vehicle control for 1-2 hours.

-

Stimulate the cells with a p38 MAPK activator for a short period (e.g., 15-30 minutes). Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

-

Quantify the band intensities using densitometry software and express the level of phosphorylated p38 as a ratio to total p38.

Conclusion

This compound is a valuable research tool for investigating the roles of the p38 MAPK signaling pathway in various biological processes, particularly in the context of inflammation. Its potent and selective inhibition of p38α, coupled with its cell permeability and in vivo activity, makes it a suitable compound for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this inhibitor in their experimental designs. Further investigation into its selectivity profile across all p38 isoforms would provide a more complete understanding of its cellular effects.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. abmole.com [abmole.com]

The Impact of p38 MAP Kinase Inhibitor III on Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the effects of p38 MAP Kinase Inhibitor III on gene expression, providing a comprehensive resource for researchers in cellular biology, inflammation, and drug discovery. By inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway, this small molecule compound serves as a critical tool for investigating cellular stress responses and inflammatory processes. This document outlines the inhibitor's mechanism of action, its influence on the expression of key inflammatory genes, and detailed protocols for experimental analysis.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a highly conserved intracellular signaling cascade that plays a central role in the cellular response to a wide array of extracellular stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as environmental stresses such as osmotic shock and ultraviolet irradiation.[1][] Activation of this pathway is a key driver of inflammatory gene expression, making it a significant target for therapeutic intervention in a variety of diseases.

The canonical p38 MAPK signaling cascade is initiated by the activation of MAPK kinase kinases (MAP3Ks), which then phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6.[3] These MKKs, in turn, dually phosphorylate p38 MAPK at threonine and tyrosine residues within a conserved TGY motif, leading to its activation.[4] Once activated, p38 MAPK translocates to the nucleus where it phosphorylates and activates a number of downstream targets, including a variety of transcription factors such as ATF-2 (Activating Transcription Factor 2) and Elk-1 (Ets-Like Protein 1), as well as other protein kinases like MAPK-activated protein kinase 2 (MK2).[1][5] This cascade of events ultimately results in the transcriptional and post-transcriptional regulation of numerous genes, particularly those involved in the inflammatory response.[6]

Diagram of the p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade and the point of intervention for this compound.

This compound: Mechanism and Efficacy

This compound is a cell-permeable compound that functions as a potent and selective inhibitor of p38 MAPK.[7] Its primary mechanism of action is the competitive inhibition of ATP binding to the p38α isoform, thereby preventing the phosphorylation of its downstream substrates.[8]

Inhibitory Activity

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) for this compound.

| Target | Assay System | IC50 Value |

| p38α MAP Kinase | Biochemical Assay | 0.9 µM[9] |

| IL-1β Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.37 µM[9] |

| TNF-α Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.044 µM[9] |

Table 1: Inhibitory concentrations (IC50) of this compound.

Effect on Inflammatory Gene Expression

The inhibition of the p38 MAPK pathway by this compound leads to significant alterations in the expression of a multitude of genes, particularly those central to the inflammatory response. While comprehensive gene expression profiling data for this specific inhibitor is not extensively available in the public domain, studies on other potent p38 MAPK inhibitors in relevant cell types, such as primary human chondrocytes stimulated with IL-1β, provide valuable insights into its expected effects.

Downregulation of Pro-inflammatory Genes

Treatment with p38 MAPK inhibitors has been shown to significantly suppress the IL-1β-induced upregulation of several key pro-inflammatory and matrix-degrading genes. The following table presents representative data on the inhibition of gene expression by p38 MAPK inhibitors in IL-1β-stimulated primary human chondrocytes.

| Gene | Function | Fold Induction by IL-1β | % Inhibition by p38 MAPK Inhibitor |

| COX-2 (PTGS2) | Prostaglandin synthesis, inflammation | 30-150 fold | Up to 90%[10] |

| MMP13 | Matrix metallopeptidase, cartilage degradation | Not specified | Significant inhibition[10] |

| iNOS (NOS2) | Nitric oxide synthesis, inflammation | 250-370 fold | 50-70% (at 24h)[10] |

| mPGES1 (PTGES) | Prostaglandin E synthase, inflammation | Not specified | ~50%[10] |

| TNFRSF11B (OPG) | Osteoprotegerin, bone metabolism | Not specified | Significant inhibition[10] |

Table 2: Effect of p38 MAPK inhibition on the expression of IL-1β-induced inflammatory genes in primary human chondrocytes. Data is representative of the effects of potent p38 MAPK inhibitors.[10]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the impact of this compound on gene expression.

Diagram of Experimental Workflow

Caption: A typical experimental workflow for studying the effects of an inhibitor on gene expression.

Cell Culture and Treatment of Primary Human Chondrocytes

-

Cell Isolation and Culture: Isolate primary human chondrocytes from articular cartilage obtained from donors with no history of joint disease. Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the chondrocytes in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere and grow to 80-90% confluency.

-

Serum Starvation: Prior to stimulation, serum-starve the cells for 24 hours in DMEM containing 0.5% FBS.

-

Inhibitor Pre-treatment: Pre-incubate the cells with this compound at the desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (e.g., DMSO) for 1 hour.

-

Stimulation: Stimulate the cells with recombinant human IL-1β (e.g., 10 ng/mL) for the desired time period (e.g., 4 hours or 24 hours).

Total RNA Extraction and Quality Control

-

RNA Isolation: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent). Isolate total RNA according to the manufacturer's protocol.

-

RNA Quantification and Purity: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered indicative of pure RNA.

-

RNA Integrity: Assess the integrity of the RNA by agarose (B213101) gel electrophoresis or using a bioanalyzer. The presence of distinct 28S and 18S ribosomal RNA bands with a 2:1 ratio indicates intact RNA.

Gene Expression Analysis by Reverse Transcription Quantitative PCR (RT-qPCR)

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's instructions.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., COX-2, MMP13) and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.

-

Thermal Cycling: Perform the qPCR using a real-time PCR detection system with a standard thermal cycling protocol: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Genome-Wide Gene Expression Analysis by Microarray

-

RNA Sample Preparation: Use high-quality total RNA (as determined by the quality control steps above) for microarray analysis.

-

cDNA Synthesis and Labeling: Synthesize double-stranded cDNA from the total RNA. In vitro transcribe the cDNA to generate biotin-labeled cRNA.

-

Hybridization: Fragment the labeled cRNA and hybridize it to a whole-genome microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) overnight in a hybridization oven.

-

Washing and Staining: Wash the microarray chips to remove non-specifically bound cRNA and then stain with a streptavidin-phycoerythrin conjugate.

-

Scanning and Data Acquisition: Scan the microarray chips using a high-resolution scanner to detect the fluorescent signals.

-

Data Analysis: Process the raw image data to generate gene expression values. Perform normalization of the data across all arrays. Use appropriate statistical methods to identify differentially expressed genes between the different treatment groups (e.g., control vs. IL-1β, IL-1β vs. IL-1β + inhibitor). Perform pathway and gene ontology analysis to identify the biological processes and signaling pathways affected by the inhibitor.

Conclusion

This compound is a valuable tool for dissecting the role of the p38 MAPK pathway in regulating gene expression, particularly in the context of inflammation. By potently and selectively inhibiting p38 MAPK, this compound allows for the detailed investigation of downstream signaling events and their impact on the transcription and translation of key inflammatory mediators. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of targeting the p38 MAPK pathway in various disease models.

References

- 1. GENETIC INHIBITION OF P38 MAP KINASE ACTIVITY IN CARTILAGE REDUCES LIMB LENGTH AND WORSENS OSTEOARTHRITIS IN ADULT MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p38 MAPK and COX2 inhibition modulate human chondrocyte response to TGF-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. p38i ≥98% (HPLC), p38 MAP kinase inhibitor, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Differential effects of p38MAP kinase inhibitors on the expression of inflammation-associated genes in primary, interleukin-1β-stimulated human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to p38 MAP Kinase Inhibitor III in Neuroinflammation Studies

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of p38 MAP Kinase Inhibitor III, its application in neuroinflammation research, and detailed protocols for its use. It is intended to serve as a practical guide for laboratory and preclinical investigations.

Introduction: p38 MAPK in Neuroinflammation

Neuroinflammation is a critical component in the pathology of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] Microglia, the resident immune cells of the central nervous system (CNS), are central to initiating and propagating the neuroinflammatory cascade.[1] The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory processes.[2] In response to stressors and inflammatory stimuli like lipopolysaccharide (LPS) or amyloid-beta (Aβ), p38 MAPK is activated in microglia.[2][3] This activation leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which can drive neuronal damage.[1][2] Consequently, inhibitors of p38 MAPK represent a promising therapeutic avenue for mitigating the detrimental effects of chronic neuroinflammation.[3]

This compound is a cell-permeable, ATP-competitive inhibitor that has demonstrated efficacy in suppressing cytokine release both in vitro and in vivo. Its reduced activity against cytochrome P450 isoforms compared to other inhibitors like SB 203580 makes it a more suitable candidate for in vivo studies.

Quantitative Data: Inhibitor Potency and Efficacy

The inhibitory activity of this compound has been quantified across various assays. The tables below summarize its potency (IC₅₀) and in vivo efficacy (ED₅₀).

Table 1: In Vitro Potency of this compound

| Target/Process | IC₅₀ Value (µM) | Assay Condition / Cell Type | Reference |

|---|---|---|---|

| p38 MAPK | 0.9 | Enzymatic Assay | [4][5] |

| p38α MAPK | 0.38 | Enzymatic Assay | |

| IL-1β Release | 0.37 | Not Specified | [4][5] |

| IL-1β Release | 0.039 | LPS-stimulated human PBMC | |

| TNF-α Release | 0.044 | Not Specified | [4][5] |

| TNF-α Release | 0.16 | LPS-stimulated human PBMC | |

Table 2: In Vivo Efficacy of this compound

| Target/Process | ED₅₀ Value | Animal Model | Reference |

|---|

| TNF-α Release | 1.33 mg/kg | LPS-induced mouse model | |

Signaling Pathway and Point of Intervention

The p38 MAPK pathway is a central hub for inflammatory signaling in microglia. Activation by stimuli such as LPS triggers a phosphorylation cascade that culminates in the production of pro-inflammatory mediators. This compound acts by directly blocking the kinase activity of p38, thereby preventing downstream signaling.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy of this compound in common neuroinflammation models.

This protocol details the assessment of the inhibitor's anti-inflammatory effects on LPS-stimulated microglial cells.[1]

1. Cell Culture:

-

Seed BV2 microglial cells (or primary microglia) in a 24-well plate at a density of 5 x 10⁴ cells/well.[1]

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Inhibitor Pre-treatment:

-

The next day, replace the culture medium with fresh serum-free medium.

-

Prepare serial dilutions of this compound (e.g., 1 nM to 10 µM). Add the inhibitor to the respective wells.

-

Include a vehicle control group (e.g., DMSO, the solvent for the inhibitor).

-

Incubate for 1 hour.[1]

3. Stimulation:

-

Following pre-treatment, add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells, except for the negative control group.[1]

4. Incubation and Analysis:

-

Incubate the plate for 24 hours at 37°C.[1]

-

After incubation, carefully collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[1]

This protocol provides a general procedure for evaluating the inhibitor's efficacy in a mouse model of acute neuroinflammation.[1]

1. Animal Model and Acclimatization:

-

Use adult male C57BL/6 mice.

-

Acclimatize animals for at least one week before beginning the experiment. Ensure all procedures are approved by the relevant institutional animal care and use committee.[1]

2. Drug Administration:

-

Administer this compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection. A dose of 1.33 mg/kg has been shown to be effective in inhibiting TNF-α release.

-

The vehicle control group should receive an equivalent volume of the vehicle solution.[1]

3. Induction of Neuroinflammation:

-

One hour after inhibitor administration, induce neuroinflammation with a single i.p. injection of LPS (e.g., 1 mg/kg).[1]

4. Assessment and Tissue Collection:

-

Behavioral Analysis (optional, at 24 hours): Perform behavioral tests such as the open field or Y-maze to assess sickness behavior or cognitive deficits.[1]

-

Tissue Collection: At a designated time point (e.g., 6 hours for peak cytokine expression or 24 hours post-LPS), euthanize the mice and perfuse transcardially with ice-cold saline.[1][6]

-

Dissect brain regions of interest (e.g., hippocampus, cortex), and either snap-freeze in liquid nitrogen for biochemical analysis or fix in 4% paraformaldehyde for immunohistochemistry.[1]

5. Biochemical and Histological Analysis:

-

qPCR: Extract RNA from brain tissue to quantify mRNA expression levels of pro-inflammatory cytokines (e.g., Tnf, Il1b).[1]

-

Western Blot: Prepare protein lysates to determine the levels of phosphorylated p38 MAPK (p-p38) and total p38 MAPK to confirm target engagement.[1]

-

Immunohistochemistry: Use fixed brain sections to visualize and quantify microglial activation using an Iba1 antibody.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. researchgate.net [researchgate.net]

p38 MAP Kinase Inhibitor III: A Technical Guide to its Role in Apoptosis Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including stress, cytokines, and growth factors.[1][] This pathway plays a pivotal, albeit complex, role in determining cell fate, with its influence extending to proliferation, differentiation, and apoptosis (programmed cell death).[3][4][5] The context-dependent nature of p38 MAPK signaling often places it at a crucial juncture, deciding whether a cell survives or undergoes apoptosis.[4] Consequently, inhibitors of p38 MAPK are valuable tools for dissecting these cellular processes and hold therapeutic potential for various diseases, including inflammatory conditions and cancer.[4]

This technical guide provides an in-depth overview of p38 MAP Kinase Inhibitor III, a potent and selective inhibitor of p38 MAPK. We will delve into its mechanism of action, its multifaceted role in the regulation of apoptosis, and provide detailed experimental protocols for studying its effects.

This compound: Mechanism of Action and Efficacy

This compound is a cell-permeable, reversible, and ATP-competitive inhibitor of p38 MAP kinase. Its efficacy has been quantified through various in vitro studies, demonstrating its potent inhibitory activity.

| Target | IC50 Value | Assay System |

| p38 MAP Kinase | 0.9 µM | Cell-free assay |

| IL-1β Release | 0.37 µM | Human peripheral blood mononuclear cells (PBMCs) |

| TNF-α Release | 0.044 µM | Human peripheral blood mononuclear cells (PBMCs) |

The Dual Role of p38 MAPK in Apoptosis Regulation

The p38 MAPK pathway's role in apoptosis is not straightforward; it can exert both pro-apoptotic and anti-apoptotic effects depending on the cell type, the nature of the stimulus, and the duration of the signal.[4]

Pro-Apoptotic Functions:

-

Activation of Pro-apoptotic Bcl-2 Family Proteins: p38 MAPK can directly phosphorylate and activate pro-apoptotic members of the Bcl-2 family, such as Bax. This can lead to their translocation to the mitochondria, promoting the release of cytochrome c and subsequent caspase activation.

-

Regulation of p53: In response to certain cellular stresses, p38 MAPK can phosphorylate and activate the tumor suppressor protein p53, which in turn can induce the expression of pro-apoptotic genes.

-

Crosstalk with the JNK Pathway: The p38 MAPK and JNK pathways are often co-activated by stress stimuli and can cooperate to promote apoptosis.

Anti-Apoptotic Functions:

-

Inhibition of Pro-apoptotic Bcl-2 Family Proteins: In some contexts, p38 MAPK can phosphorylate and inhibit the function of pro-apoptotic Bcl-2 family members.

-

Activation of Survival Pathways: p38 MAPK can activate downstream kinases and transcription factors that promote cell survival and inhibit apoptotic signaling.

The use of specific inhibitors like this compound is crucial for dissecting these complex and often contradictory roles of p38 MAPK in apoptosis. By selectively blocking this pathway, researchers can elucidate its specific contribution to cell death in different experimental models.

Signaling Pathways

The following diagrams illustrate the p38 MAPK signaling pathway and its role in apoptosis, as well as the mechanism of action for this compound.

Caption: p38 MAPK signaling cascade and its role in apoptosis.

Caption: ATP-competitive inhibition of p38 MAPK by its inhibitor.

Experimental Protocols

To investigate the effects of this compound on apoptosis, a combination of techniques is typically employed. Below are detailed protocols for key experiments.

Western Blotting for Phospho-p38 MAPK

This protocol is used to determine the phosphorylation status of p38 MAPK, which is indicative of its activation.

a. Cell Lysis and Protein Extraction

-

Culture cells to the desired confluence and treat with this compound at various concentrations for the desired time. Include a positive control (e.g., anisomycin (B549157) treatment) and a vehicle control.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

Caption: Workflow for Western blot analysis of p-p38 MAPK.

Caspase-3/7 Activity Assay

This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.

a. Reagent Preparation

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

-

Allow the reagent to equilibrate to room temperature before use.

b. Assay Procedure

-

Seed cells in a 96-well white-walled plate and treat with this compound.

-

After the treatment period, add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Flow Cytometry for Apoptosis Detection (Annexin V and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9]

a. Cell Preparation

-

Treat cells with this compound as described previously.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

b. Staining

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer.

-

Add 5 µL of Propidium Iodide (PI) solution.

c. Flow Cytometry Analysis

-

Analyze the stained cells by flow cytometry immediately.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Caption: Workflow for apoptosis analysis by flow cytometry.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricate role of the p38 MAPK signaling pathway in apoptosis. Its specificity and potency allow for the targeted inhibition of this pathway, enabling researchers to dissect its contribution to cell fate decisions in various biological contexts. The experimental protocols provided in this guide offer a robust framework for assessing the effects of this inhibitor on p38 MAPK activation and the induction of apoptosis. A thorough understanding of these techniques is essential for advancing our knowledge of apoptosis regulation and for the development of novel therapeutic strategies targeting the p38 MAPK pathway.

References

- 1. benchchem.com [benchchem.com]

- 3. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. benchchem.com [benchchem.com]

Pharmacology of p38 MAP Kinase Inhibitor III (SB202190): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of p38 MAP Kinase Inhibitor III, a pyridinyl imidazole (B134444) compound commonly known as SB202190. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction and Mechanism of Action

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1][2] Four isoforms have been identified: p38α, p38β, p38γ, and p38δ.[2][3] The p38α isoform is the most extensively studied and plays a pivotal role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[4][5] Consequently, it is a significant therapeutic target for a range of inflammatory diseases.

This compound, or SB202190, is a potent, selective, and cell-permeable inhibitor of p38 MAPK.[6][7] Its mechanism of action is ATP-competitive, binding directly to the ATP pocket of the kinase domain.[6][7] This binding prevents the transfer of phosphate (B84403) from ATP to downstream substrates, thereby inhibiting the kinase's catalytic activity.[8] SB202190 primarily targets the p38α and p38β isoforms.[6][7]

It is important to note that while highly selective, some studies have investigated the broader kinase selectivity profile of SB202190, revealing potential off-target effects at higher concentrations.[9][10][11] For instance, it has been shown to have inhibitory activity against kinases such as CK1δ, GAK, and RIP2.[11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the potency, binding affinity, and pharmacokinetic profile of SB202190.

Table 1: In Vitro Inhibitory Activity of SB202190

| Parameter | Target Isoform | Value | Assay Conditions |

| IC₅₀ | p38α (SAPK2a/MAPK14) | 50 nM | Cell-free kinase assay |

| IC₅₀ | p38β (SAPK2b/MAPK11) | 100 nM | Cell-free kinase assay |

| Kd | Recombinant Human p38 | 38 nM | Binding assay |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%. Kd (Dissociation constant) reflects the binding affinity of the inhibitor to the target.[6][12]

Table 2: Pharmacokinetic Parameters of SB202190 in Rats

| Parameter | Matrix | Value |

| Limit of Quantitation | Serum | 0.25 µg/mL |

| Limit of Quantitation | Kidney | 1 µg/g |

| Limit of Quantitation | Urine | 1 µg/mL |

| Average Recovery | Serum | 74% |

| Average Recovery | Kidney | 75% |

| Average Recovery | Urine | 92% |

Data obtained from a high-performance liquid chromatography (HPLC)-UV method for quantification.[13]

Signaling Pathway and Inhibition

The p38 MAPK signaling cascade is a multi-tiered pathway. It is typically initiated by environmental stresses or inflammatory cytokines.[1][4] This leads to the activation of MAP Kinase Kinase Kinases (MKKKs), which then phosphorylate and activate MAP Kinase Kinases (MKKs), specifically MKK3 and MKK6.[2][14] These MKKs, in turn, dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[1][2][15] Activated p38 phosphorylates a range of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, leading to a cellular response.[2][16][17] SB202190 inhibits p38 activity at the core of this cascade.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of p38 MAPK inhibitors. The following protocols are representative of key experiments used to characterize SB202190.

This assay quantifies the ability of SB202190 to inhibit the enzymatic activity of purified, recombinant p38α kinase by measuring ATP consumption.

-

Materials:

-

Recombinant human p38α enzyme

-

p38 substrate (e.g., ATF-2)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

SB202190 (test inhibitor)

-

ADP-Glo™ Kinase Assay Kit or equivalent

-

384-well white plates

-

Luminescence-capable plate reader

-

-

Protocol:

-

Prepare serial dilutions of SB202190 in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 384-well plate, add 1 µL of diluted SB202190 or vehicle (DMSO control).

-

Add 2 µL of p38α enzyme diluted in kinase buffer to each well.

-

Add 2 µL of a substrate/ATP mixture (containing ATF-2 and ATP at concentrations near the Kₘ for the enzyme).

-

Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[18]

-

Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.[18]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[18]

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each SB202190 concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[18]

-

This assay assesses the inhibitory effect of SB202190 on p38 MAPK signaling within a cellular context by measuring the phosphorylation status of p38 and its downstream substrate, ATF-2.

-

Materials:

-

Cell line expressing p38 MAPK (e.g., HeLa, THP-1, or R28 cells)[5][8]

-

Cell culture medium and supplements

-

p38 MAPK activator (e.g., Anisomycin, UV radiation, Lipopolysaccharide (LPS))[8]

-

SB202190

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-ATF-2 (Thr71), anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Protocol:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of SB202190 (or vehicle) for 1-2 hours.[8]

-

Stimulation: Induce p38 activation by treating cells with a stimulus (e.g., 10 µg/mL LPS) for 15-30 minutes.[4]

-

Cell Lysis: Aspirate medium, wash cells twice with ice-cold PBS, and add ice-cold lysis buffer. Scrape cells, collect lysate, and incubate on ice for 30 minutes.[8]

-

Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[4]

-

SDS-PAGE and Transfer: Normalize protein concentrations for all samples, add Laemmli buffer, and boil for 5 minutes. Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[4]

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p38) overnight at 4°C.[8][17]

-

Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: Wash the membrane again with TBST. Apply chemiluminescent substrate and capture the signal using an imaging system.[8]

-